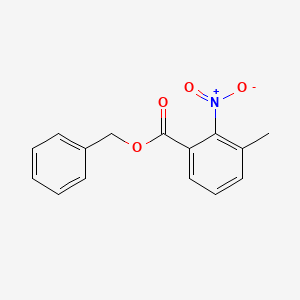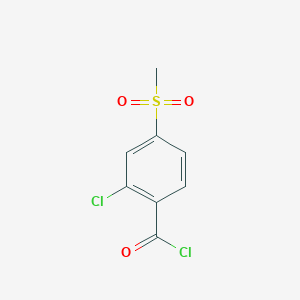
苯甲酰氯,2-氯-4-(甲磺酰基)-
描述
Benzoyl chloride, also known as benzoic acid chloride, is an organic compound with the molecular formula C7H5ClO2. It is a colorless, flammable liquid with a pungent odor. Benzoyl chloride is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, fragrances, dyes, and plastics. It is also used as a reagent in organic chemistry for the preparation of benzoyl esters, amides, and other derivatives.
科学研究应用
新型杂环的合成:该化合物用于合成新型杂环,包括2,3-二氢-6-甲基-2-苯基-4H,6H-吡喃[3,2-c][2,1]苯并噻嗪-4-酮-5,5-二氧化物,代表了一个新的环系(Coppo & Fawzi,1998)。
Na+/H+ 抗转运蛋白抑制剂的开发:该化合物在开发强效苯甲酰胍类作为 Na+/H+ 交换抑制剂中发挥了作用,可能对急性心肌梗塞的治疗有用(Baumgarth、Beier 和 Gericke,1997)。
方便的制备方法:一项研究描述了一种从4-甲基苯磺酰氯方便制备4-(甲磺酰基)苯甲酸的方法,展示了具有成本效益和环境友好的生产技术(Yin,2002)。
苯甲酰化中的“绿色”方法:离子液体中的苯甲酰腈被用作高效选择性苯甲酰化核苷的绿色替代品,表明该化合物与更具环境可持续性的化学相关(Prasad 等,2005)。
农业化学中的光解:该化合物的活性产物苯并双环烷水解产物,被研究其在农业应用中,特别是在稻田中的持久性和光解(Williams 等,2018)。
聚合材料的开发:该化合物用于合成新型聚(芳基醚砜酮),证明了其在开发具有优异机械性能和良好溶解性的材料中的用途(Ding 等,2011)。
生化分析
Biochemical Properties
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react with nucleophiles, such as amines and alcohols, forming amides and esters, respectively . These reactions are crucial in the synthesis of various biochemical compounds. The nature of these interactions involves the formation of covalent bonds, which can alter the structure and function of the interacting biomolecules.
Cellular Effects
The effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to the activation of stress response pathways . Additionally, it can modulate the expression of genes involved in detoxification and stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound can inhibit enzymes involved in oxidative stress response, thereby increasing cellular susceptibility to oxidative damage. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Over time, the compound may degrade into less active or inactive forms, reducing its efficacy. Long-term exposure to the compound can lead to chronic cellular stress and potential cytotoxicity, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant toxic or adverse effects . Threshold effects are observed, where a certain dosage level must be reached before noticeable effects occur. High doses can lead to severe oxidative stress, inflammation, and tissue damage.
Metabolic Pathways
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its metabolism involves conjugation reactions, where it is converted into more water-soluble forms for excretion.
Transport and Distribution
Within cells and tissues, Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
2-chloro-4-methylsulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPHXRHYYEUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456278 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106904-10-3 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
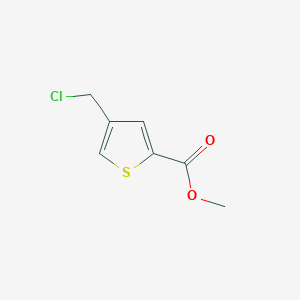

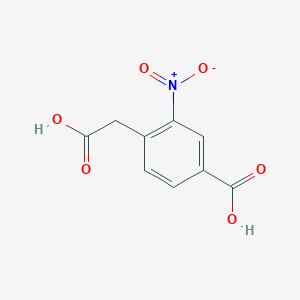
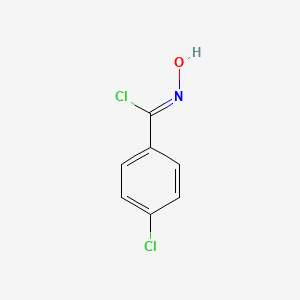
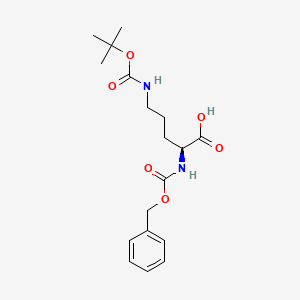


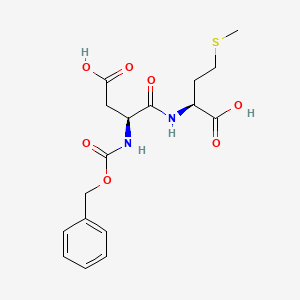

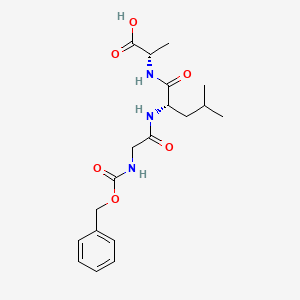

![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)

